

In Silico Modeling of Threonyl-Epitope MHC Binding: Application Notes and Protocols

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Compound of Interest

Compound Name: *t* Epitope, threonyl

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Introduction

The presentation of peptides by Major Histocompatibility Complex (MHC) molecules is a cornerstone of the adaptive immune response. Post-translational modifications (PTMs) of these peptides can significantly alter their binding affinity to MHC molecules and subsequent recognition by T-cells. Threonine phosphorylation, a key PTM involved in cellular signaling, can create novel immunogenic epitopes, known as neoantigens, which are of significant interest in cancer immunotherapy and vaccine development. This document provides detailed application notes and protocols for the in silico modeling of threonyl-epitope binding to MHC molecules, enabling researchers to predict and analyze these critical interactions.

Application Notes

In silico modeling offers a rapid and cost-effective approach to screen for potential threonyl-neoantigens and to understand the structural basis of their interaction with MHC molecules. These computational methods are invaluable for:

- High-throughput screening: Prioritizing candidate threonyl-epitopes for experimental validation from large proteomic datasets.
- Rational vaccine design: Engineering peptides with enhanced MHC binding affinity and immunogenicity.

- Understanding immune responses: Investigating how threonine phosphorylation impacts T-cell receptor (TCR) recognition.
- Personalized medicine: Identifying patient-specific threonyl-neoantigens for targeted cancer therapies.

Key Computational Tools and Methodologies

A variety of computational tools are available for predicting peptide-MHC binding. For threonyl-epitopes, methods capable of handling phosphorylated residues are essential.

- Sequence-Based Prediction: Tools like NetMHCphosPan are specifically trained on datasets of phosphorylated peptides and can predict the binding affinity of phosphopeptides to a wide range of MHC class I alleles.^{[1][2]} These methods utilize artificial neural networks to identify binding motifs that accommodate the physicochemical properties of phosphorylated residues.
- Structure-Based Modeling: Molecular docking and molecular dynamics (MD) simulations provide detailed structural insights into the peptide-MHC interaction.
 - Molecular Docking: Programs such as AutoDock and Rosetta FlexPepDock can predict the binding pose of a threonyl-epitope within the MHC binding groove.^{[3][4]}
 - Molecular Dynamics (MD) Simulations: Software packages like GROMACS and AMBER allow for the simulation of the dynamic behavior of the peptide-MHC complex, providing information on binding stability and the role of the phosphate group in the interaction.

Quantitative Data Summary

The binding of peptides to MHC molecules is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating stronger binding. The following table summarizes experimentally determined binding affinities for some phosphorylated peptides, including those with phosphothreonine, to various HLA alleles.

Peptide Sequence	Phosphorylated Residue	HLA Allele	IC50 (nM)	Reference
GLDpSYVRSL	pSer	HLA-A0201	25	[5]
RRIpSGVDRY	pSer	HLA-A0201	150	[5]
KRFpSFKKSF	pSer	HLA-B27	50	[5]
FAPpTPLPHL	pThr	HLA-A0201	80	[5]
RLPpTPLPPL	pThr	HLA-A0201	120	[5]
pIRS21097–1105	pSer	HLA-A0201	18	[6]
pβ-catenin30–39	pSer	HLA-A0201	75	[6]
pCDC25b38–46	pThr	HLA-A*0201	110	[6]

Note: Data for a wide range of specific threonyl-epitopes is still emerging. The values presented here are illustrative of the binding affinities observed for phosphorylated peptides.

Experimental Protocols

Protocol 1: Prediction of Threonyl-Epitope Binding Affinity using NetMHCphosPan

This protocol outlines the steps for predicting the binding affinity of a threonine-phosphorylated peptide to a specific MHC class I allele using the NetMHCphosPan web server.

Materials:

- Peptide sequence(s) in FASTA format. The phosphorylated threonine should be represented by "T" and specified as a modification.
- A web browser with an internet connection.

Methodology:

- Navigate to the NetMHCphosPan server: Access the latest version of the tool provided by the Technical University of Denmark (DTU).
- Input Peptide Sequence(s): Paste the peptide sequence(s) in the provided text area. Ensure the format is correct, with each sequence preceded by a ">" header.
- Specify Peptide Length: Select the appropriate peptide length(s) to be analyzed from the input sequence(s).
- Select MHC Allele(s): Choose the HLA allele(s) of interest from the dropdown menu. Multiple alleles can be selected.
- Specify Post-Translational Modifications: In the designated section, specify the position of the threonine phosphorylation. For example, if the threonine at position 4 is phosphorylated, indicate this according to the server's instructions.
- Submit the Job: Click the "Submit" button to initiate the prediction.
- Analyze the Results: The output will provide a prediction score, an affinity (IC50) value in nM, and a percentile rank for each peptide-MHC combination. A lower percentile rank indicates stronger predicted binding.

Protocol 2: Molecular Docking of a Threonyl-Epitope to an MHC Class I Molecule

This protocol provides a general workflow for performing molecular docking of a threonyl-peptide to an MHC molecule using a tool like AutoDock.

Materials:

- A 3D structure of the MHC allele of interest (can be obtained from the Protein Data Bank - PDB).
- The sequence of the threonyl-peptide.
- Molecular graphics software (e.g., PyMOL, Chimera).

- AutoDock Tools (ADT) and AutoDock Vina.

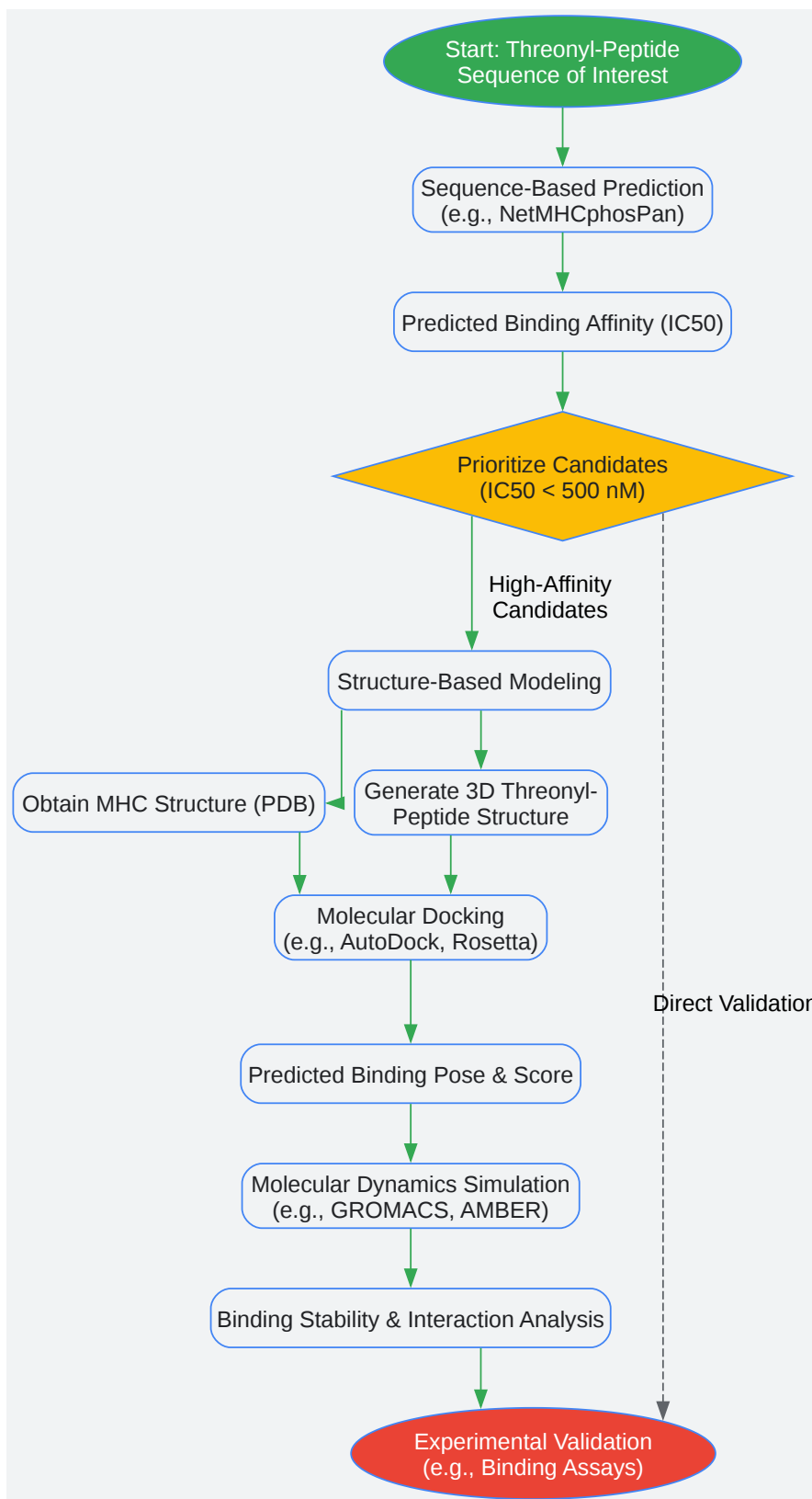
Methodology:

- Prepare the MHC Receptor Structure:
 - Download the PDB file of the desired HLA allele.
 - Remove any existing peptide and water molecules from the structure using a molecular graphics tool.
 - Add hydrogen atoms to the MHC structure.
 - Save the prepared receptor structure in PDBQT format using ADT.
- Prepare the Threonyl-Peptide Ligand:
 - Generate a 3D structure of the threonyl-peptide. This can be done using peptide building tools or by modifying an existing peptide structure.
 - Crucially, the phosphorylated threonine residue must be properly parameterized. This may involve creating or obtaining a parameter file for the phosphothreonine residue that is compatible with the docking software's force field.
 - Define the rotatable bonds in the peptide.
 - Save the prepared ligand in PDBQT format using ADT.
- Define the Binding Site (Grid Box):
 - Using ADT, define a grid box that encompasses the peptide-binding groove of the MHC molecule. The dimensions and center of the grid box should be large enough to accommodate the peptide.
- Perform the Docking Simulation:
 - Use AutoDock Vina to run the docking simulation, providing the prepared receptor and ligand files, and the grid box parameters as input.

- Analyze the Docking Results:
 - Visualize the predicted binding poses of the threonyl-peptide within the MHC groove using a molecular graphics tool.
 - Analyze the predicted binding affinity (usually given as a score in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
 - Examine the interactions between the peptide (including the phosphate group) and the MHC residues.

Visualizations





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